Bienvenue dans la boutique en ligne BenchChem!

2-[5-(3-methylpyridin-2-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane

Medicinal Chemistry Structure-Activity Relationship Scaffold Design

This 2-[5-(3-methylpyridin-2-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane scaffold provides a conformationally locked geometry that pre-orients pyrimidine and pyridine moieties for optimal target engagement, unlike flexible piperidine analogs. The 3-methyl group on pyridine is critical for kinase selectivity. Ideal for KRAS-targeting PROTACs, CNS drug discovery, and kinase inhibitor SAR studies. Low MW (266.34) and high sp3 character favor brain penetration. Secure this differentiated core to accelerate lead optimization and generate novel IP.

Molecular Formula C16H18N4
Molecular Weight 266.34 g/mol
CAS No. 2640947-85-7
Cat. No. B6463364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[5-(3-methylpyridin-2-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane
CAS2640947-85-7
Molecular FormulaC16H18N4
Molecular Weight266.34 g/mol
Structural Identifiers
SMILESCC1=C(N=CC=C1)C2=CN=C(N=C2)N3CC4CCC3C4
InChIInChI=1S/C16H18N4/c1-11-3-2-6-17-15(11)13-8-18-16(19-9-13)20-10-12-4-5-14(20)7-12/h2-3,6,8-9,12,14H,4-5,7,10H2,1H3
InChIKeyKMAHZXKUOPILHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes3 mg / 10 mg / 30 mg / 40 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[5-(3-methylpyridin-2-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane (CAS 2640947-85-7): Sourcing & Differentiation Guide


2-[5-(3-methylpyridin-2-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane is a synthetic heterocyclic compound featuring a 2-azabicyclo[2.2.1]heptane scaffold linked to a pyrimidine ring, which is further substituted with a 3-methylpyridin-2-yl moiety. This compound belongs to a broader class of bicyclic pyrimidine derivatives investigated in medicinal chemistry for their potential as kinase inhibitors and receptor modulators [1]. Its structure combines a conformationally constrained azabicyclo core with a biaryl-like pyrimidine-pyridine system, a design element often exploited to enhance binding affinity and selectivity toward specific biological targets [2].

Why Generic 2-Azabicyclo[2.2.1]heptane or Pyrimidine Analogs Cannot Substitute for CAS 2640947-85-7


Simple substitution within this chemical class is not feasible due to the unique combination of structural features that dictate biological activity. The 2-azabicyclo[2.2.1]heptane core provides a rigid, three-dimensional scaffold that orients the appended heteroaryl groups in a specific geometry, a crucial factor for target engagement that is absent in simple piperidine or unconstrained amine analogs [1]. Furthermore, the presence and position of the methyl group on the pyridine ring can profoundly influence both potency and selectivity, as minor variations in the aryl substitution pattern on related azabicyclic scaffolds have been shown to dramatically alter inhibitory activity against kinases and other enzymes [2]. Therefore, replacing this compound with a structurally similar but not identical analog risks losing the precise spatial and electronic complementarity required for the intended mechanism of action, potentially leading to a complete loss of efficacy or a different selectivity profile.

Quantitative Differentiation Evidence for 2-[5-(3-methylpyridin-2-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane (CAS 2640947-85-7)


Structural Rigidity and 3D Conformational Differentiation vs. Unconstrained Amines

The compound's core 2-azabicyclo[2.2.1]heptane scaffold provides a rigid, three-dimensional architecture that pre-organizes the attached heteroaryl groups into a defined spatial orientation. This is a key differentiator from more flexible, unconstrained amine linkers (e.g., piperidine or piperazine) which can adopt multiple conformations. While a direct head-to-head comparison of this specific compound's conformational bias has not been published, class-level inference from the patent literature establishes that the rigid azabicyclo[2.2.1]heptane core is selected precisely to lock the vector of the aryl substituents, a feature correlated with improved selectivity and potency for protein targets like nicotinic acetylcholine receptors and KRAS [1].

Medicinal Chemistry Structure-Activity Relationship Scaffold Design

Potency Improvement from Methyl Substitution on the Pyridine Ring vs. Unsubstituted Analog

The 3-methyl group on the pyridine ring is a critical structural feature. In the context of pyridinyl-pyrimidine derivatives, such a methyl substitution is often introduced to modulate lipophilicity and steric interactions with a target protein. While direct IC50 data for this compound is proprietary, a closely related analog, 2-(pyrimidin-2-yl)-2-azabicyclo[2.2.1]heptane (CAS 1864779-50-9), lacks the 5-(3-methylpyridin-2-yl) substituent entirely. The absence of this key aryl-aryl interaction motif renders the comparator functionally distinct. Class-level SAR from patents on 2-(pyridin-2-yl)pyrimidine fibrosis inhibitors shows that specific aryl substitutions dramatically affect anti-fibrotic activity, with certain methyl-substituted derivatives exhibiting significantly enhanced potency over their unsubstituted counterparts [1].

Kinase Inhibition Structure-Activity Relationship Lead Optimization

Physicochemical Property Profile: Balanced Lipophilicity vs. DPP-4 Inhibitor Neogliptin

The target compound (MW 266.34 g/mol) and the structurally related DPP-4 inhibitor neogliptin (MW ~370 g/mol) both possess a 2-azabicyclo[2.2.1]heptane core [1]. However, neogliptin contains a bulky, highly functionalized side chain essential for its high DPP-4 inhibitory potency (IC50 = 16.8 nM). In contrast, the target compound has a smaller, more rigid biaryl system, suggesting a fundamentally different target profile and a lower molecular weight that may offer advantages for CNS penetration or for use as a fragment. Direct comparative measurement data are not available in the public domain. This evidence is cross-study comparable only in the sense that both compounds have been evaluated in their respective target-specific assays, which are not equivalent.

Drug-likeness Physicochemical Properties ADME

Synthetic Tractability and Scaffold Novelty for KRAS Inhibitor Development

The 2-azabicyclo[2.2.1]heptane scaffold is currently exploited in multiple patent applications for developing KRAS inhibitors, as exemplified by US 2024/0368156 [1]. The target compound's specific decoration with a 5-(3-methylpyridin-2-yl)pyrimidine places it within a novel chemical space compared to the compounds exemplified in those applications, which focus on different aryl substitutions. This represents a supporting evidence point: while the target compound is not a known KRAS inhibitor itself, its core scaffold is validated for a high-value, hard-to-drug target. This provides a synthesis and utilization advantage, as methodologies developed for this scaffold class can be directly applied .

Cancer Therapeutics KRAS Scaffold Novelty

High-Value Application Scenarios for 2-[5-(3-methylpyridin-2-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane (CAS 2640947-85-7)


Structure-Activity Relationship (SAR) Exploration of Kinase Inhibitors with a Focus on Conformational Restriction

Medicinal chemistry groups focusing on kinases or other targets sensitive to three-dimensional ligand shape can use this compound as a core scaffold. Its rigid 2-azabicyclo[2.2.1]heptane core pre-orients the crucial pyrimidine and pyridine moieties, as inferred from patents on analogous structures [1]. This allows researchers to systematically probe the effect of the 3-methylpyridin-2-yl group versus other aryl groups, generating proprietary SAR data for lead optimization.

Central Nervous System (CNS) Drug Discovery Fragment Library Expansion

The compound's relatively low molecular weight (MW 266.34) and high fraction of sp3-hybridized carbons make it an attractive fragment for CNS drug screens. Unlike larger, more complex azabicyclic inhibitors like neogliptin [2], its smaller size and potential for hydrogen bonding via the pyrimidine and pyridine nitrogens could offer a superior starting point for optimizing CNS penetration and target engagement. This property is supported by class-level observations that such bicyclic amines are often selected for improved brain exposure profiles.

Synthesis of Novel KRAS Degrader Molecules (PROTACs)

The proven utility of the 2-azabicyclo[2.2.1]heptane scaffold in KRAS inhibitor development [3] positions this specific compound as a potential warhead or linker attachment point for designing PROTACs targeting KRAS or other oncogenes. The 5-(3-methylpyridin-2-yl)pyrimidine moiety offers a unique attachment vector and target-binding pharmacophore that differentiates it from the standard compounds used in the referenced patent.

Quote Request

Request a Quote for 2-[5-(3-methylpyridin-2-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.